(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide
Description
Properties
CAS No. |
676599-90-9 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-hydroxy-3-[1-methyl-4-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C16H16N2O3/c1-18-11-13(10-14(18)7-8-16(20)17-21)15(19)9-12-5-3-2-4-6-12/h2-8,10-11,21H,9H2,1H3,(H,17,20) |
InChI Key |
UFQOXIMRSMFQRI-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C=CC(=O)NO)C(=O)CC2=CC=CC=C2 |
Isomeric SMILES |
CN1C=C(C=C1/C=C/C(=O)NO)C(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CN1C=C(C=C1C=CC(=O)NO)C(=O)CC2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MC-1353; MC1353; MC 1353; APHA-8; APHA Compound 8; Aroyl pyrrole hydroxy amide #8; APHA 8; APHA8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Phenylacetyl Group: The phenylacetyl group can be introduced via Friedel-Crafts acylation, where benzene reacts with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling Reactions: The pyrrole derivative is then coupled with the phenylacetyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylacetyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Histone Deacetylase Inhibition
One of the primary applications of (2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide is its role as an inhibitor of histone deacetylases (HDACs). This class of enzymes is crucial in regulating gene expression through chromatin remodeling. The compound has shown promising results in inhibiting HDAC activity, particularly against HDAC1 and HDAC2.
These findings suggest that this compound could be useful in cancer therapy, where HDAC inhibitors are being investigated for their ability to reactivate silenced tumor suppressor genes.
Cancer Research
Due to its HDAC inhibitory activity, this compound is being studied for its potential in cancer treatment. Histone deacetylase inhibitors have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Case studies have indicated that compounds with similar structures can enhance the efficacy of traditional chemotherapeutics.
Neurodegenerative Diseases
There is also emerging interest in the compound's application in neurodegenerative diseases such as Alzheimer's disease. By modulating histone acetylation, it may help in restoring cognitive function and preventing neurodegeneration. Research indicates that HDAC inhibitors can improve memory and learning in animal models .
Case Studies
- In Vitro Studies : A study investigating the effects of APHA Compound 8 on human cancer cell lines demonstrated a significant reduction in cell viability at concentrations correlating with its IC50 values for HDAC inhibition. The study highlighted the compound's potential as a lead candidate for further development .
- Animal Models : In vivo studies using mouse models have shown that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups receiving no treatment .
Mechanism of Action
The mechanism of action of (2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrrole ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Molecular Properties:
- Molecular Formula : C₁₆H₁₆N₂O₃
- Molecular Weight : 284.31 g/mol
- Systematic Name: (E)-N-hydroxy-3-[1-methyl-4-(2-phenylethanoyl)pyrrol-2-yl]prop-2-enamide
- SMILES: CN1C=C(C=C1/C=C/C(=O)NO)C(=O)CC2=CC=CC=C2
- DrugBank ID : DB07350 (experimental status)
The compound’s hydroxamate group is characteristic of HDAC inhibitors, which chelate zinc ions in the enzyme’s active site.
Comparison with Structural and Functional Analogues
The target compound shares structural motifs with several HDAC inhibitors and related enamide derivatives. Below is a comparative analysis:
Panobinostat (LBH589)
Panobinostat is a clinically approved HDAC inhibitor with a distinct indole-based structure:
- Molecular Formula : C₂₁H₂₃N₃O₂
- Molecular Weight : 349.43 g/mol
- Key Features: Indole-ethylamino side chain, enamide hydroxamate .
HDAC Inhibition: Panobinostat exhibits potent inhibition against HDAC1-11, with Kis ranging from 0.6–31 nM . Preclinical studies demonstrate efficacy in small-cell lung cancer (SCLC) models, inducing tumor regression at 20 mg/kg (intravenous) .
Structural Comparison: While both compounds feature an enamide hydroxamate, panobinostat’s indole group may enhance binding to HDAC’s hydrophobic pocket, whereas the target compound’s phenylacetyl-pyrrole moiety could alter substrate interactions. This divergence may influence isoform selectivity or metabolic stability .
4-Acyl Pyrrole-Capped HDAC/BET Hybrid Inhibitors
Compounds described in combine HDAC inhibitory motifs with bromodomain and extraterminal (BET) protein-targeting groups:
- Example Compound : C₂₃H₂₁N₅O₃S (MW: 447.51 g/mol)
- Key Features : Phenylsulfamoyl group, enamide hydroxamate, and pyrazole substituents .
Functional Comparison: These hybrids inhibit both HDACs and BET proteins, offering multitarget antileukemia activity.
Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate
This pyrrole derivative () shares a 1-methylpyrrole core but lacks the hydroxamate group:
- Molecular Formula : C₁₁H₁₂N₂O₂
- Key Features: Cyanoester substituent instead of hydroxamate .
Functional Contrast :
The absence of a zinc-binding group renders this compound inactive against HDACs, highlighting the critical role of the hydroxamate in HDAC inhibition .
Comparative Data Table
Biological Activity
(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide, also known as AGE, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₆N₂O₃
- Molecular Weight : 284.31 g/mol
- SMILES Notation : CN1C=C(C=C1/C=C/C(=O)NO)C(=O)CC2=CC=CC=C2
AGE is classified as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known to induce differentiation and apoptosis in tumor cells by altering gene expression patterns. Specifically, AGE has been shown to exhibit antiproliferative activity against various human tumor cell lines by modulating histone acetylation status, leading to the activation of pro-apoptotic pathways and inhibition of tumor growth .
Antiproliferative Activity
A study highlighted the effectiveness of AGE as an HDAC inhibitor, demonstrating its ability to induce apoptosis in human tumor cells. The incorporation of specific structural elements in AGE contributes to its potency as an HDAC inhibitor, making it a candidate for further development in cancer therapies .
Cytotoxic Effects
Research has indicated that AGE exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to significantly reduce cell viability in assays involving breast and colon cancer cells. The mechanism involves the induction of apoptosis via upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Data Table: Summary of Biological Activities
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 (breast cancer) | 15.2 | HDAC inhibition |
| Cytotoxicity | HCT116 (colon cancer) | 12.5 | Apoptosis induction |
| Apoptosis | HeLa (cervical cancer) | 10.0 | Upregulation of Bax |
| Differentiation Induction | U937 (leukemia) | 8.5 | Modulation of gene expression |
Case Studies
Several case studies have documented the effects of AGE on different cancer types:
- Breast Cancer : In vitro studies showed that treatment with AGE led to significant apoptosis in MCF-7 cells, with an observed increase in reactive oxygen species (ROS) levels, indicating oxidative stress as a contributing factor to cell death .
- Colorectal Cancer : A study reported that AGE effectively inhibited the growth of HCT116 cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
- Leukemia : In U937 cells, AGE treatment resulted in differentiation and apoptosis, highlighting its potential as a therapeutic agent for hematological malignancies .
Q & A
Q. What experimental techniques are recommended for structural characterization of (2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide?
Answer: For crystallographic analysis, X-ray diffraction (XRD) using the SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) is standard. ORTEP-III with a graphical interface (ORTEP-3) can generate thermal ellipsoid plots to visualize bond lengths, angles, and torsional conformations . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should confirm stereochemistry, particularly the (2E)-configuration of the enamide moiety. High-resolution mass spectrometry (HRMS) validates molecular weight and purity.
Q. What synthetic methodologies are typically employed for enamide derivatives like this compound?
Answer: Synthesis often involves a multi-step approach:
Pyrrole core functionalization : Introduce the phenylacetyl group at the 4-position of 1-methylpyrrole via Friedel-Crafts acylation.
Enamide formation : Use a condensation reaction between the pyrrole-carboxaldehyde intermediate and hydroxylamine under acidic conditions to form the (2E)-enamide group, ensuring stereochemical control .
Purification : Column chromatography (silica gel, gradient elution) or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane) improves yield and purity.
Q. What preliminary assays are used to evaluate its pharmacological activity?
Answer:
- HDAC inhibition : Fluorescence-based enzymatic assays (e.g., HDAC-Glo™) using recombinant HDAC isoforms (Class I/II) to measure IC₅₀ values.
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., leukemia, solid tumors) at 24–72 hr exposure.
- Solubility and stability : High-performance liquid chromatography (HPLC) with UV detection to assess compound integrity in buffer solutions (pH 4–9) .
Advanced Research Questions
Q. How does the compound’s HDAC inhibition mechanism compare to pan-inhibitors like Panobinostat?
Answer: This compound likely exhibits isoform selectivity due to its phenylacetyl-pyrrole scaffold, which may sterically hinder binding to larger catalytic pockets (e.g., HDAC6). Comparative studies should include:
- Kinetic assays : Determine kcat/KM ratios for HDAC1/6/7.
- Structural docking : Use crystallographic data (e.g., PDB 4LX6 for HDAC8) to model interactions between the enamide’s hydroxamate group and zinc ions in the active site.
- Transcriptomic profiling : RNA-seq to compare gene expression changes (e.g., p21, survivin) vs. pan-inhibitors .
Q. What advanced analytical methods are suitable for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Use a deuterated internal standard (e.g., Panobinostat-d4) to correct for matrix effects. Optimize ionization (ESI+), and monitor transitions (e.g., m/z 318 → 152 for quantification).
- Calibration curves : Linear range of 1–1000 ng/mL in plasma/tissue homogenates, validated per ICH guidelines.
- Metabolite identification : High-resolution Orbitrap MS to detect hydroxylated or glucuronidated derivatives .
Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?
Answer: Discrepancies may arise from assay conditions (e.g., substrate concentration, incubation time) or isoform-specific activity. Mitigation strategies:
- Standardize protocols : Use identical HDAC isoforms (recombinant vs. cell lysates) and control inhibitors (e.g., Trichostatin A).
- Orthogonal validation : Confirm activity via Western blot (acetylated histone H3/H4 levels) or cellular thermal shift assays (CETSA).
- Data normalization : Report IC₅₀ relative to positive controls and account for batch-to-buffer variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
